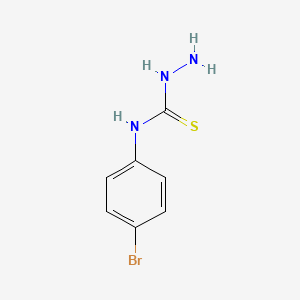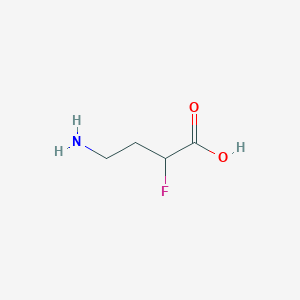![molecular formula C13H16ClNO4 B1225439 2-(4-Chloro-2-methylphenoxy)acetic acid [2-(ethylamino)-2-oxoethyl] ester](/img/structure/B1225439.png)
2-(4-Chloro-2-methylphenoxy)acetic acid [2-(ethylamino)-2-oxoethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)acetic acid [2-(ethylamino)-2-oxoethyl] ester is a depsipeptide.
Aplicaciones Científicas De Investigación
Analytical Methodologies
Rapid Analysis in Water : Catalina et al. (2000) developed a method for analyzing chlorophenoxy acid herbicides in water. This process involves in situ esterification and extraction, providing an efficient way to detect and quantify these herbicides, including derivatives of 4-chloro-2-methylphenoxy acetic acid (MCPA) (Catalina et al., 2000).
Trace Determination in Complex Matrices : Omidi et al. (2014) described the use of molecular imprinted polymer nanoparticles for sensitive and selective trace determination of MCPA in biological and environmental samples (Omidi et al., 2014).
Phase Transfer Microextraction Method : Nuhu et al. (2012) outlined a method for determining phenoxy herbicides, including 4-chloro-2-methylphenoxy acetic acid, in water using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis (Nuhu et al., 2012).
Chemical Synthesis and Modification
Synthesis of Novel Compounds : Fuloria et al. (2009) researched the synthesis and antimicrobial evaluation of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, a compound related to MCPA (Fuloria et al., 2009).
Preparation of Oxadiazole Derivatives : Dewangan et al. (2015) focused on synthesizing and characterizing 1,3,4-oxadiazole derivatives, which involved reacting ethyl (4-chloro-3-methylphenoxy) acetate with various compounds to evaluate their analgesic and anti-inflammatory activities (Dewangan et al., 2015).
Photocatalytic and Environmental Applications
- Photocatalytic Oxidation Study : Topalov et al. (2001) investigated the photocatalytic decomposition of MCPA in aqueous suspensions containing TiO2, providing insights into the environmental degradation of this herbicide (Topalov et al., 2001).
Process Intensification in Catalysis
- Microwave Irradiation in Synthesis : Shinde and Yadav (2014) studied the esterification of MCPA under microwave irradiation, showcasing process intensification in the synthesis of MCPA esters using immobilized lipase catalysis (Shinde & Yadav, 2014).
Propiedades
Nombre del producto |
2-(4-Chloro-2-methylphenoxy)acetic acid [2-(ethylamino)-2-oxoethyl] ester |
|---|---|
Fórmula molecular |
C13H16ClNO4 |
Peso molecular |
285.72 g/mol |
Nombre IUPAC |
[2-(ethylamino)-2-oxoethyl] 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C13H16ClNO4/c1-3-15-12(16)7-19-13(17)8-18-11-5-4-10(14)6-9(11)2/h4-6H,3,7-8H2,1-2H3,(H,15,16) |
Clave InChI |
ZZCADUONAKAZOW-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)COC(=O)COC1=C(C=C(C=C1)Cl)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,5-trimethoxy-N-[4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl]benzamide](/img/structure/B1225358.png)
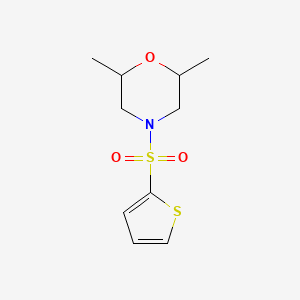
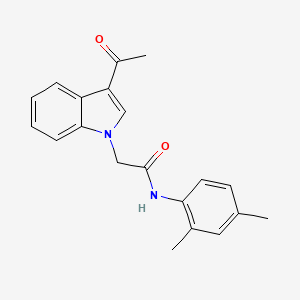
![N'-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-2,4-dichlorobenzohydrazide](/img/structure/B1225361.png)
![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1225363.png)
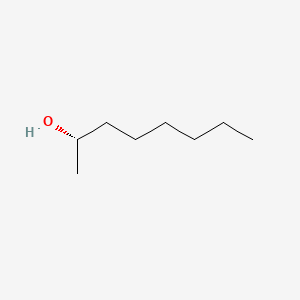
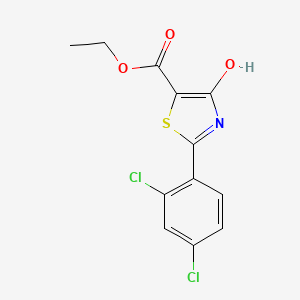
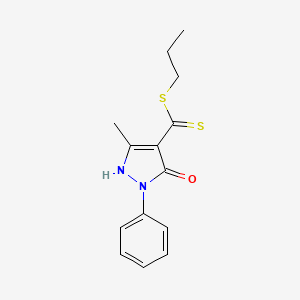
![[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B1225370.png)
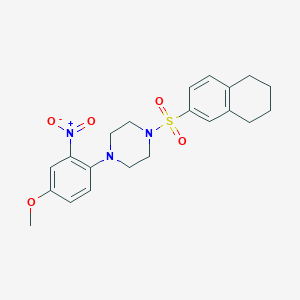
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[oxo(thiophen-2-yl)methyl]-1-indolyl]acetamide](/img/structure/B1225374.png)
![[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B1225376.png)
